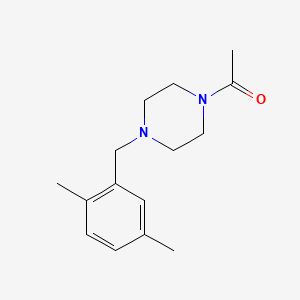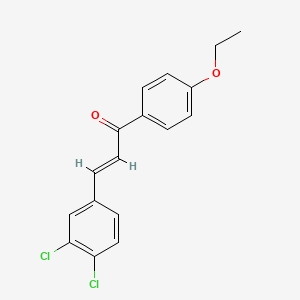
N~3~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer therapy. DMXAA is a potent activator of the immune system and has been shown to induce tumor regression in preclinical models of cancer.
Mécanisme D'action
DMXAA works by activating the immune system, specifically by inducing the production of cytokines such as TNF-α and IFN-α. DMXAA is thought to activate the immune system by binding to a protein called STING (Stimulator of Interferon Genes), which is located in the cytoplasm of immune cells. This binding triggers a signaling cascade that leads to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines such as TNF-α and IFN-α in both in vitro and in vivo studies. These cytokines then stimulate the immune system to attack the tumor cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis. This inhibition of angiogenesis leads to the death of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA is its potent activity against a variety of cancer models. DMXAA has been shown to induce tumor regression in preclinical models of lung, breast, prostate, and colon cancer. Another advantage is its ability to activate the immune system, which can lead to long-lasting anti-tumor effects. However, one of the limitations of DMXAA is its toxicity. DMXAA has been shown to cause liver toxicity in some animal studies, which has limited its clinical development.
Orientations Futures
There are several future directions for research on DMXAA. One area of research is the development of new formulations of DMXAA that can reduce its toxicity while maintaining its anti-tumor activity. Another area of research is the identification of biomarkers that can predict patient response to DMXAA. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Méthodes De Synthèse
DMXAA was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand. The synthesis of DMXAA involves the reaction of 3,4-dimethylbenzaldehyde with the amino acid proline, followed by a series of chemical reactions to form the piperidinedicarboxamide ring. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that DMXAA induces tumor regression in a variety of cancer models, including lung, breast, prostate, and colon cancer. DMXAA works by activating the immune system, specifically by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack the tumor cells.
Propriétés
IUPAC Name |
3-N-(3,4-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-7-8-15(10-13(12)2)18-16(21)14-6-5-9-20(11-14)17(22)19(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKRGVJMJPPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)
![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5465454.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5465479.png)
![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)

![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)